Cas no 497884-05-6 (2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine)
497884-05-6 structure
Product Name:2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine
CAS-nummer:497884-05-6
MF:C6H7F3N2
MW:164.128391504288
MDL:MFCD07374857
CID:1534851
PubChem ID:16641595
Update Time:2025-04-21
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanamine
- 2,2,2-Trifluoro-1-(1h-pyrrol-2-yl)-ethylamine
- AGN-PC-013PQC
- AB40580
- KB-16138
- FT-0695957
- 2,2,2-TRIFLUORO-1-PYRROL-2-YLETHYLAMINE
- A-(TRIFLUOROMETHYL)-1H-PYRROLE-2-METHANAMINE
- 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine
- 1H-Pyrrole-2-methanamine, alpha-(trifluoromethyl)-
- 1212998-05-4
- CKAFTWICCFIDKC-UHFFFAOYSA-N
- 1213850-31-7
- EN300-226829
- (S)-2,2,2-TRIFLUORO-1-(1H-PYRROL-2-YL)-ETHYLAMINE
- DB-292054
- starbld0030136
- AB40584
- (R)-2,2,2-TRIFLUORO-1-(1H-PYRROL-2-YL)-ETHYLAMINE
- AKOS002671586
- AB40583
- 497884-05-6
-
- MDL: MFCD07374857
- Inchi: 1S/C6H7F3N2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,11H,10H2
- InChI-sleutel: CKAFTWICCFIDKC-UHFFFAOYSA-N
- LACHT: FC(C(C1=CC=CN1)N)(F)F
Berekende eigenschappen
- Exacte massa: 164.05613272g/mol
- Monoisotopische massa: 164.05613272g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 1
- Complexiteit: 134
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.8
- Topologisch pooloppervlak: 41.8Ų
Experimentele eigenschappen
- Dichtheid: 1.4±0.1 g/cm3
- Kookpunt: 238.1±40.0 °C at 760 mmHg
- Vlampunt: 97.8±27.3 °C
- Dampfdruk: 0.0±0.5 mmHg at 25°C
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-226829-0.05g |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine |
497884-05-6 | 95% | 0.05g |
$1261.0 | 2024-06-20 | |
| Enamine | EN300-226829-0.1g |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine |
497884-05-6 | 95% | 0.1g |
$1320.0 | 2024-06-20 | |
| Enamine | EN300-226829-0.25g |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine |
497884-05-6 | 95% | 0.25g |
$1381.0 | 2024-06-20 | |
| Enamine | EN300-226829-0.5g |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine |
497884-05-6 | 95% | 0.5g |
$1440.0 | 2024-06-20 | |
| Enamine | EN300-226829-1.0g |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine |
497884-05-6 | 95% | 1.0g |
$1500.0 | 2024-06-20 | |
| Enamine | EN300-226829-2.5g |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine |
497884-05-6 | 95% | 2.5g |
$2940.0 | 2024-06-20 | |
| Enamine | EN300-226829-5.0g |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine |
497884-05-6 | 95% | 5.0g |
$4349.0 | 2024-06-20 | |
| Enamine | EN300-226829-10.0g |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine |
497884-05-6 | 95% | 10.0g |
$6450.0 | 2024-06-20 | |
| Enamine | EN300-226829-1g |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine |
497884-05-6 | 1g |
$1500.0 | 2023-09-15 | ||
| Enamine | EN300-226829-5g |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine |
497884-05-6 | 5g |
$4349.0 | 2023-09-15 |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine Gerelateerde literatuur
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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